N-Phosphono-L-phenylalanine
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Overview
Description
N-Phosphono-L-phenylalanine is a derivative of the amino acid phenylalanine, where a phosphonic acid group is attached to the nitrogen atom of the amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The incorporation of the phosphonic acid group imparts unique chemical properties to the molecule, making it a valuable tool for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phosphono-L-phenylalanine typically involves the reaction of L-phenylalanine with a phosphonic acid derivative. One common method is the reaction of L-phenylalanine with diethyl phosphite in the presence of a base, such as sodium hydride, to form the phosphono derivative. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered microorganisms have been explored for the production of phosphono derivatives of amino acids .
Chemical Reactions Analysis
Types of Reactions: N-Phosphono-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl group can yield nitrophenyl derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .
Scientific Research Applications
N-Phosphono-L-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phosphono-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-Phosphono-L-phenylalanine can be compared with other similar compounds, such as:
p-(Phosphonomethyl)-L-phenylalanine: This compound has a similar structure but with a phosphonomethyl group instead of a phosphonic acid group.
Phosphotyrosine: A naturally occurring amino acid derivative with a phosphate group attached to the phenyl ring.
Phosphoserine: Another naturally occurring amino acid derivative with a phosphate group attached to the serine residue.
Uniqueness: this compound is unique due to the presence of the phosphonic acid group attached to the nitrogen atom, which imparts distinct chemical properties and biological activities compared to other phosphono derivatives .
Properties
CAS No. |
5652-25-5 |
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Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(phosphonoamino)propanoic acid |
InChI |
InChI=1S/C9H12NO5P/c11-9(12)8(10-16(13,14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H3,10,13,14,15)/t8-/m0/s1 |
InChI Key |
VAZDOLJKYLURLC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
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